ML167

Vue d'ensemble

Description

ML167 est un inhibiteur hautement sélectif de la kinase 4 de type Cdc2 (Clk4), avec une concentration inhibitrice (CI50) de 136 nanomolaires. Il présente une sélectivité plus de dix fois supérieure pour les kinases étroitement apparentées telles que Clk1, Clk2, Clk3 et la kinase 1A et 1B régulée par la phosphorylation de la tyrosine à double spécificité . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'épissage des gènes et les voies de signalisation des kinases .

Applications De Recherche Scientifique

ML167 is extensively used in scientific research, particularly in the following areas:

Chemistry: As a probe to study kinase activity and inhibition.

Biology: To investigate the role of Clk4 in gene splicing and cellular processes.

Medicine: Potential therapeutic applications in diseases where Clk4 is implicated, such as cancer.

Industry: Used in the development of kinase inhibitors and other therapeutic agents

Mécanisme D'action

Target of Action

The primary target of ML167 is Cdc2-like kinase 4 (Clk4) . Clk4 is part of the Cdc2-like kinase (Clk) family, which plays a crucial role in RNA splicing, a process critical for correct gene expression .

Mode of Action

This compound acts as a highly selective inhibitor of Clk4 . It operates in an ATP-competitive manner, meaning it competes with ATP for binding to the kinase . The inhibition of Clk4 by this compound leads to changes in the phosphorylation state of serine/arginine-rich (SR) proteins, which are major components of the spliceosome .

Biochemical Pathways

The inhibition of Clk4 by this compound affects the phosphorylation of SR proteins, thereby influencing the process of RNA splicing . This can lead to alterations in gene expression, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Clk4 by this compound and the subsequent effects on RNA splicing can lead to changes in gene expression . This can have a variety of cellular effects, depending on the specific genes affected. Given Clk4’s role in RNA splicing, the effects of this compound could potentially impact a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the activity of this compound. Additionally, the compound’s solubility in DMSO and ethanol suggests that the choice of solvent could also influence its action . .

Analyse Biochimique

Biochemical Properties

ML167 plays a significant role in biochemical reactions, particularly in the regulation of gene splicing . It interacts with the Cdc2-like kinases, which phosphorylate the serine/arginine-rich (SR) proteins, a major component of the spliceosome . The nature of these interactions is primarily inhibitory, with this compound acting as a selective inhibitor of Clk4 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by regulating gene splicing through its interaction with the Cdc2-like kinases

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk4 . It binds to Clk4, inhibiting its activity and thereby affecting the phosphorylation of SR proteins involved in gene splicing

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ML167 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent :

Formation du noyau de quinazoline : Ceci est généralement réalisé par cyclisation d'un précurseur approprié.

Fonctionnalisation : Introduction des groupes furane et méthanol sur le noyau de quinazoline.

Assemblage final : Couplage de la quinazoline fonctionnalisée avec le cycle furane.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire, à l'échelle industrielle. Ceci implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

ML167 subit diverses réactions chimiques, notamment :

Oxydation : Le cycle furane dans this compound peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier le noyau de quinazoline.

Substitution : Le groupe méthanol peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle furane peut conduire à la formation de furanones, tandis que la réduction du noyau de quinazoline peut produire des dihydroquinazolines .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, notamment dans les domaines suivants :

Chimie : En tant que sonde pour étudier l'activité et l'inhibition des kinases.

Biologie : Pour étudier le rôle de Clk4 dans l'épissage des gènes et les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans les maladies où Clk4 est impliqué, telles que le cancer.

Industrie : Utilisé dans le développement d'inhibiteurs de kinases et d'autres agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement Clk4. Il se lie au site de liaison de l'ATP de Clk4, empêchant la phosphorylation des protéines riches en sérine/arginine, qui sont des composants essentiels du spliceosome. Cette inhibition perturbe l'épissage des gènes et affecte divers processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de Clk1 : Composés qui inhibent Clk1, tels que ML298.

Inhibiteurs de Clk2 : Composés qui inhibent Clk2, tels que ML402.

Inhibiteurs de Clk3 : Composés qui inhibent Clk3, tels que ML382.

Unicité

ML167 est unique en raison de sa haute sélectivité pour Clk4 par rapport aux autres kinases étroitement apparentées. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de Clk4 dans les processus cellulaires sans effets hors cible significatifs .

Propriétés

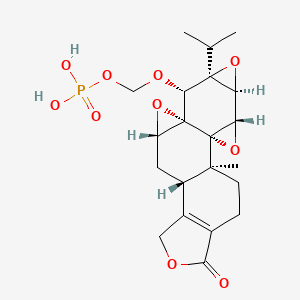

IUPAC Name |

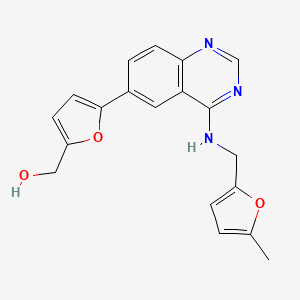

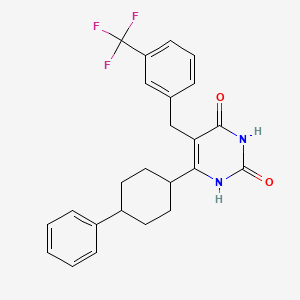

[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285702-20-6 | |

| Record name | 1285702-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].

A: While this compound's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, this compound's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].

A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, this compound could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].

A: Yes, studies indicate that combining this compound with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].

ANone: The molecular formula of this compound is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.

ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of this compound.

A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified this compound as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].

A: this compound exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].

A: The current evidence for this compound's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.

ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of this compound.

ANone: No information on clinical trials involving this compound is available in the provided scientific papers.

ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of this compound.

A: The provided research primarily focuses on this compound's potential in AML []. There is no information regarding its application or investigation in other diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)